

Spectroscopic Profile of Cleroindicin F: A Technical Guide

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Compound of Interest		
Compound Name:	Cleroindicin F	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cleroindicin F**, a natural product isolated from Clerodendrum indicum. The information presented herein is critical for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is sourced from the primary literature describing its isolation and structure elucidation.

Mass Spectrometry (MS) Data

The molecular formula of **Cleroindicin F** was determined to be C₈H₁₀O₃ by Electron Ionization Mass Spectrometry (EIMS). The mass spectrum exhibited a molecular ion peak and several characteristic fragment ions, which were instrumental in its initial identification.[1]

lon	m/z	Description	
[M]+	154	Molecular Ion	
[M - H ₂ O] ⁺	136	Loss of a water molecule	
[M - C ₂ H ₄ O] ⁺	110	Loss of an acetyl group	
[M - CO] ⁺	82	Loss of a carbonyl group	
Table 1: EIMS Fragmentation			
Data for Cleroindicin F.[1]		



Infrared (IR) Spectroscopy Data

The infrared spectrum of **Cleroindicin F** indicated the presence of an α,β -unsaturated ketone. [1] While the exact absorption frequencies are not detailed in the primary literature, the functional group identification was a key step in the structure elucidation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provided the detailed structural framework of **Cleroindicin F**. The experiments were conducted using a Bruker AM-400 spectrometer with pyridine-d₅ and CD₃OD as solvents.[1]

¹H-NMR Data

The proton NMR spectrum revealed key structural features, including a pair of double bonds in a Z-configuration and a complex splitting pattern for the methylene protons adjacent to a chiral center.[1]

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	6.94	d	10.2
H-6	6.14	d	10.2
H-9	4.49	dd	4.8, 4.0
H-8a	2.98	dd	16.5, 4.8
H-8b	2.85	dd	16.5, 4.0

Table 2: ¹H-NMR Spectroscopic Data for Cleroindicin F.

¹³C-NMR Data



The carbon NMR spectrum accounted for all eight carbons in the molecule, confirming the presence of a carbonyl group, two olefinic carbons, and several oxygenated carbons.

Carbon	Chemical Shift (δ, ppm)	Multiplicity
C-7	197.2	S
C-5	150.2	d
C-6	128.1	d
C-9	82.1	d
C-4	75.0	S
C-2	66.5	t
C-8	40.6	t
C-3	40.4	t

Table 3: 13C-NMR

Spectroscopic Data for

Cleroindicin F.

Experimental Protocols

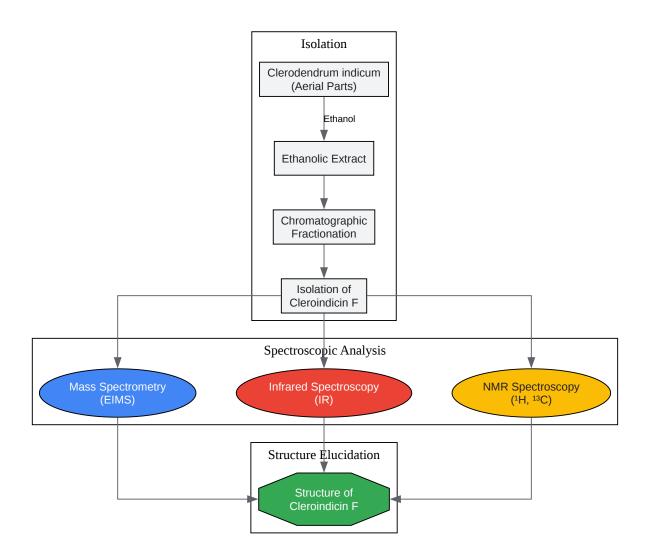
The spectroscopic data for **Cleroindicin F** were obtained using standard analytical techniques as described in the original publication.

- Mass Spectrometry (MS): EIMS spectra were recorded on a VG Auto Spec-3000 spectrometer.
- Infrared (IR) Spectroscopy: IR spectra were recorded with a Perkin-Elmer 577 spectrometer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were obtained using a Bruker AM-400 spectrometer. The samples were dissolved in deuterated methanol (CD₃OD) or deuterated pyridine (pyridine-d₅).

Experimental Workflow



The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Cleroindicin F**.



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Figure 1: Workflow for the isolation and structural elucidation of **Cleroindicin F**.

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References

- 1. datapdf.com [datapdf.com]
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